molecular formula C16H11ClN2O2 B1350122 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-33-3

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1350122
M. Wt: 298.72 g/mol
InChI Key: YTECAJSUOLDFHJ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. One of the phenyl groups is substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The chlorine atom on one of the phenyl rings would be an important structural feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring, the phenyl rings, and the carboxylic acid group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of water solubility, while the rest of the molecule is likely to be quite hydrophobic .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds are crucial in organic chemistry due to their diverse biological activities. The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives highlights their value as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from various precursors, suggesting that similar compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid could have analogous applications in heterocyclic synthesis and dye production (Gomaa & Ali, 2020).

Biological and Pharmacological Applications

Pyrazole carboxylic acid derivatives, including structures akin to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This broad spectrum of biological activities underscores the potential of these compounds in drug discovery and the development of new therapies for various diseases (Cetin, 2020).

Role in Organic Synthesis and Medicinal Chemistry

Research on compounds like cinnamic acid derivatives and their anticancer potentials indicates that structurally similar compounds, such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, could be explored further for their medicinal applications. The versatility of these compounds in organic synthesis and their potential anticancer activity highlight the importance of further research to optimize their biological and pharmacological effects (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve studying its pharmacological effects, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTECAJSUOLDFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377791
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

618102-33-3
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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